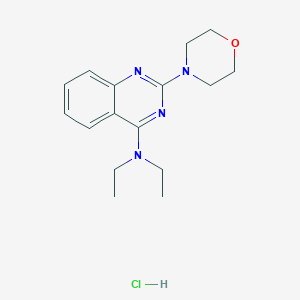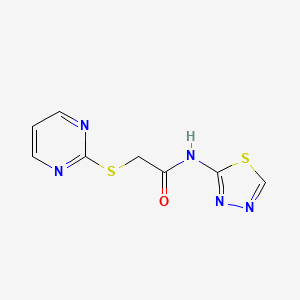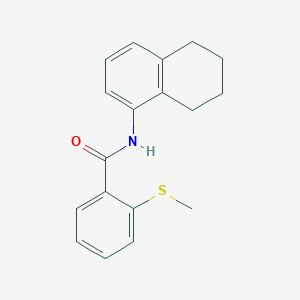
1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPTP belongs to the class of thiazole-containing compounds and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and survival pathways. 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling and has been implicated in cancer and diabetes. 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and have been implicated in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has also been shown to reduce oxidative stress and inflammation in neurodegenerative diseases by inhibiting the activity of various enzymes and proteins involved in these pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent in various diseases. However, 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide also has several limitations, including its low yield during synthesis and its relatively unknown mechanism of action.
Orientations Futures
There are several future directions for research on 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide, including further studies on its mechanism of action, optimization of its synthesis method to increase yield, and testing its potential as a therapeutic agent in various diseases. Additionally, 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide could be studied in combination with other compounds to enhance its therapeutic effects or reduce its limitations.
Méthodes De Synthèse
The synthesis of 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide involves the reaction of 2-chloro-N-(3-piperidinyl) acetamide with butylsulfonyl chloride and potassium carbonate in acetonitrile. The reaction is carried out at room temperature for several hours, followed by purification through column chromatography. The yield of the final product is typically around 50%.
Applications De Recherche Scientifique
1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 1-(butylsulfonyl)-N-1,3-thiazol-2-yl-3-piperidinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-butylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-2-3-9-21(18,19)16-7-4-5-11(10-16)12(17)15-13-14-6-8-20-13/h6,8,11H,2-5,7,9-10H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWFUYIWXRZBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5458250.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5458254.png)
![methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5458270.png)
![methyl 4-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5458274.png)

![2-[(4-methylphenyl)thio]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5458285.png)
![2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B5458291.png)
![2-[(2-methyl-2,7-diazaspiro[4.5]dec-7-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458303.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5458304.png)

![3-(4-nitrophenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5458309.png)

